3,3-difluoro-2-methylprop-2-enoic acid
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Overview
Description
This compound has garnered significant interest due to its unique physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-methylprop-2-enoic acid typically involves the fluorination of 2-methylprop-2-enoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain consistency and safety during production.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-difluoro-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2-methylprop-2-enoic acid involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with active sites of enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid: The non-fluorinated analog.
2,2-difluoroacrylic acid: Another fluorinated analog with different substitution patterns.
Trifluoromethacrylic acid: Contains three fluorine atoms, offering different reactivity and properties.
Uniqueness
3,3-difluoro-2-methylprop-2-enoic acid is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
99764-30-4 |
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Molecular Formula |
C4H4F2O2 |
Molecular Weight |
122.1 |
Purity |
95 |
Origin of Product |
United States |
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